Benzenecarbothioamide, 4-methyl-N-(4-methylphenyl)-
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Overview
Description
Benzenecarbothioamide, 4-methyl-N-(4-methylphenyl)- is an organic compound with the molecular formula C15H15NS It is a derivative of benzenecarbothioamide, where the amide nitrogen is substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-methyl-N-(4-methylphenyl)- typically involves the reaction of 4-methylbenzenamine with carbon disulfide in the presence of a base, followed by the addition of 4-methylbenzoyl chloride. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenecarbothioamide, 4-methyl-N-(4-methylphenyl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, 4-methyl-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenecarbothioamide, 4-methyl-N-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, 4-methyl-N-(4-methylphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenecarbothioamide, N-(4-methylphenyl)-
- Benzenecarbothioamide, N-[(4-methylphenyl)methyl]-
Uniqueness
Benzenecarbothioamide, 4-methyl-N-(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
53724-39-3 |
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Molecular Formula |
C15H15NS |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
4-methyl-N-(4-methylphenyl)benzenecarbothioamide |
InChI |
InChI=1S/C15H15NS/c1-11-3-7-13(8-4-11)15(17)16-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,16,17) |
InChI Key |
IDZZSCUIBLBWQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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